molecular formula C₈H₅D₆N₅O B1140098 9-[2-(Hydroxypropyl-d6] Adenine CAS No. 1020719-54-3

9-[2-(Hydroxypropyl-d6] Adenine

Cat. No. B1140098
M. Wt: 199.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“9-[2-(Hydroxypropyl-d6] Adenine” is a stable isotope labelled compound . It is an analogue of 9-(2-Hydroxypropyl)Adenine, which is an impurity of Tenofovir . This compound belongs to the class of organic compounds known as 6-aminopurines, which are purines that carry an amino group at position 6 .


Molecular Structure Analysis

The molecular formula of “9-[2-(Hydroxypropyl-d6] Adenine” is C8H5D6N5O . The SMILES representation is [2H]C([2H])([2H])C([2H])(O)C([2H])([2H])n1cnc2c(N)ncnc12 . The IUPAC name is 1-(6-aminopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-ol .


Physical And Chemical Properties Analysis

The molecular weight of “9-[2-(Hydroxypropyl-d6] Adenine” is 199.24 . It is soluble in Dichloromethane, DMSO, Ethyl Acetate, and Methanol . The compound is stored at -20°C under an inert atmosphere .

Safety And Hazards

“9-[2-(Hydroxypropyl-d6] Adenine” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of ingestion, immediately call a poison center or doctor .

properties

IUPAC Name

(2S)-1-(6-aminopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3,(H2,9,10,11)/t5-/m0/s1/i1D3,2D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZYTEBKXLVLMY-BWBMVNDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@](C([2H])([2H])[2H])(C([2H])([2H])N1C=NC2=C(N=CN=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(6-amino-9H-purin-9-yl)propan-2-ol-d6

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